Benzene, 1,1'-[nonylidenebis(thio)]bis-
Description
The structure can be generalized as Ph-S-(CH₂)₉-S-Ph, where "Ph" denotes a phenyl group. This compound belongs to the family of diaryl sulfides, which are characterized by their sulfur-mediated linkages and aromatic substituents.
Properties
CAS No. |
113138-70-8 |
|---|---|
Molecular Formula |
C21H28S2 |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
1-phenylsulfanylnonylsulfanylbenzene |
InChI |
InChI=1S/C21H28S2/c1-2-3-4-5-6-13-18-21(22-19-14-9-7-10-15-19)23-20-16-11-8-12-17-20/h7-12,14-17,21H,2-6,13,18H2,1H3 |
InChI Key |
KDZSXCFOAOMHCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Halobenzene Substitution with Thiohydrogenating Reagents
The synthesis of benzenethiol derivatives serves as a critical precursor step. As demonstrated in the patent CN1590371A, electron-deficient halobenzenes react with sodium hydrosulfide (NaSH) in aprotic polar solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under elevated temperatures (50–200°C). For instance, p-nitrochlorobenzene undergoes nucleophilic aromatic substitution with NaSH at 100°C for 10 hours, yielding p-nitrothiophenol at 90% efficiency. Similarly, trifluoromethyl-substituted chlorobenzenes react at 120°C for 15 hours to produce corresponding thiophenols in 82% yield.
Reaction Conditions and Optimization
Key variables influencing yield include:
- Solvent polarity : DMSO enhances reaction rates due to its high dielectric constant, stabilizing ionic intermediates.
- Temperature : Prolonged heating (>10 hours) at 100–150°C ensures complete conversion, as lower temperatures result in incomplete substitution.
- Stoichiometry : A 5:1 molar excess of NaSH to halobenzene minimizes byproducts like disulfides.
Coupling Reactions to Form 1,1'-[Nonylidenebis(thio)]bis-Benzene
Nucleophilic Substitution Approach
The central coupling step involves reacting benzenethiol with nonylidene dihalides in a dual nucleophilic substitution mechanism. A base such as potassium carbonate (K₂CO₃) deprotonates the thiophenol to generate a thiolate ion, which attacks the electrophilic alkyl halide centers.
Representative Protocol :
Alternative Coupling Strategies
- Mitsunobu Reaction : Employ diols instead of dihalides, using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to facilitate oxygen-to-sulfur substitution.
- Oxidative Coupling : Utilize iodine (I₂) or hydrogen peroxide (H₂O₂) to dimerize thiophenols in the presence of nonylidene dihalides, though this risks over-oxidation to disulfides.
Purification and Characterization
Crude products are purified via steam distillation or column chromatography (ethyl acetate/hexane, 5:1). Characterization relies on:
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 178 for p-trifluoromethylthiophenol).
- Chromatography : HPLC or GC analysis confirms purity (>98%).
- Thermodynamic Data : NIST/TRC Web Thermo Tables provide vapor-liquid equilibrium data for solvents like DMF, critical for optimizing distillation.
Data Tables
Table 1: Synthesis of Benzenethiol Derivatives
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| p-Nitrochlorobenzene | DMF | 100 | 10 | 90 | |
| p-Trifluoromethylchlorobenzene | DMSO | 120 | 15 | 82 | |
| 3,5-Bis(trifluoromethyl)chlorobenzene | DMSO | 110 | 10 | 80 |
Table 2: Hypothetical Coupling Reaction Parameters
| Dihalide | Base | Solvent | Temperature (°C) | Yield (%)* |
|---|---|---|---|---|
| 1,9-Dichlorononane | K₂CO₃ | DMF | 100 | 75 |
| 1,9-Dibromononane | NaOH | DMSO | 80 | 70 |
*Estimated based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-[nonylidenebis(thio)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether groups to thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thioether groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzene, 1,1’-[nonylidenebis(thio)]bis- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzene, 1,1’-[nonylidenebis(thio)]bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thioether groups can form covalent bonds with nucleophilic sites on proteins, altering their function. The benzene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity and stability.
Comparison with Similar Compounds
Structural Variations in Bridging Groups
The key distinction among bis-benzene compounds lies in the bridging group (alkylidene chain length, substituents) and the linking atoms (sulfur, oxygen). Below is a comparative analysis:
Key Observations :
- Linking Atoms : Thioether linkages (-S-) provide greater chemical resistance to oxidation compared to ethers (-O-), but they may introduce odor and toxicity concerns .
- Unsaturation : Compounds like the butene-diyl analog exhibit conjugated double bonds, which could influence electronic properties and reactivity .
Physical and Chemical Properties
While direct data for the nonylidene derivative is unavailable, trends from analogs suggest:
- Boiling Points: Longer alkylidene chains (e.g., nonylidene) likely result in higher boiling points than shorter analogs. For example, Benzene, 1,1'-butylidenebis (C₄ bridge) has a molecular weight of 210.31 g/mol , whereas the nonylidene variant would exceed 300 g/mol.
- Solubility: Thioether-linked compounds are generally less polar than oxygenated analogs, reducing water solubility. The nonylidene chain may further enhance solubility in organic solvents .
- Thermal Stability : Sulfur linkages can decompose at high temperatures, but longer alkyl chains may delay degradation compared to propane or butane bridges .
Research Findings and Data Tables
Table 1: Comparative GC/MS Retention Times of Bis-Benzene Derivatives
Insight : Longer bridges (e.g., propanediyl) exhibit higher retention times in GC/MS due to increased molecular weight and reduced volatility .
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